molecular formula C9H11NO3<br>C9H12NO3+ B559545 DL-Tyrosine CAS No. 556-03-6

DL-Tyrosine

Cat. No. B559545
CAS RN: 556-03-6
M. Wt: 181.19 g/mol
InChI Key: OUYCCCASQSFEME-MRVPVSSYSA-N
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Description

DL-Tyrosine is an aromatic nonessential amino acid synthesized from the essential amino acid phenylalanine . It is a precursor for several important neurotransmitters such as epinephrine, norepinephrine, and dopamine .


Synthesis Analysis

DL-Tyrosine is formed from phenylalanine by hydroxyl radicals generated during radiolysis . It can be further hydroxylated to form 2,3-dihydroxyphenylalanine (2,3-DOPA) . Optically active polyurethane and racemic polyurethane derived from chiral and racemic tyrosine were synthesized using a hydrogen transfer addition polymerization procedure .


Molecular Structure Analysis

DL-Tyrosine has a molecular formula of C9H11NO3 . Its structure includes a 4-hydroxybenzyl group . It is functionally related to a propionic acid .


Chemical Reactions Analysis

Tyrosinase performs two sequential enzymatic reactions: the ortho-hydroxylation of monophenols (monophenolase or cresolase activity) and the oxidation of o-diphenols (diphenolase or catecholase activity) to the corresponding quinones .


Physical And Chemical Properties Analysis

DL-Tyrosine has a density of 1.3±0.1 g/cm3 . Its boiling point is 385.2±32.0 °C at 760 mmHg . It has a molar refractivity of 47.4±0.3 cm3 . It has 4 H bond acceptors and 4 H bond donors .

Scientific Research Applications

  • Biosynthesis of Phytoquinones : DL-Tyrosine plays a role in the biosynthesis of phytoquinones such as plastoquinone, gamma-tocopherol, and alpha-tocopherolquinone in plants (Whistance & Threlfall, 1968).

  • Synthesis of Poly(Amino Acid)s : It has been used in the enzyme-catalyzed synthesis of poly(tyrosine), demonstrating environmentally friendly conditions and the formation of water-soluble materials with pH-responsive behaviors (Gitsov et al., 2014).

  • Regulation of Cell Proliferation : Research on protein tyrosine phosphatases, essential for regulating cell proliferation, has utilized DL-Tyrosine in studying these enzymes in humans and Drosophila (Streuli et al., 1989).

  • Acid-Base Properties and Solubility : Studies have examined the acid-base properties and solubility of DL-Tyrosine, investigating its behavior in various conditions, which is crucial for understanding its applications in biological and chemical systems (Bretti et al., 2012).

  • Biosynthesis and Catabolism in Plants : DL-Tyrosine is also crucial in the biosynthesis and catabolism of L-Tyrosine in plants, which is a precursor for many specialized metabolites with diverse physiological roles (Schenck & Maeda, 2018).

  • Norepinephrine Turnover : DL-Tyrosine has been compared with DL-threo-3,4-dihydroxyphenylserine in their effectiveness in increasing central nervous system norepinephrine turnover, indicating its potential role in neurological processes (Gibson, 1988).

  • Synthesis of 2-Thioxo-thiazolidine-4-ones : DL-Tyrosine has been used in the stereospecific synthesis of amino acid–incorporated rhodanines, showcasing its versatility in organic synthesis (Kumar et al., 2012).

Safety And Hazards

DL-Tyrosine may cause skin irritation, serious eye irritation, and respiratory irritation . It is not considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) if used properly .

Future Directions

The future of DL-Tyrosine in therapeutics appears promising. It might lead to beneficial or detrimental neurocognitive effects depending on age . The importance of catecholamines, perhaps particularly dopamine, for proactive response inhibition in older adults is highlighted .

properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)
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InChI Key

OUYCCCASQSFEME-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
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Molecular Formula

C9H11NO3
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DSSTOX Substance ID

DTXSID50859040
Record name DL-Tyrosine
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Molecular Weight

181.19 g/mol
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Physical Description

White to off white powder; [ICN Biomedicals]
Record name Poly-L-tyrosine
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Product Name

DL-Tyrosine

CAS RN

556-03-6, 60-18-4, 55443-60-2
Record name DL-Tyrosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,080
Citations
A Mostad, C Rømming, H Graver, S Husebye… - Acta Chem …, 1973 - actachemscand.org
… dimensions for DL-tyrosine are quite close to those found for L-tyrosine,1 and it is interesting to note that the same relation exists between the space groups of L- and DL-tyrosine as that …
Number of citations: 36 actachemscand.org
C Bretti, F Crea, C De Stefano, S Sammartano… - Fluid phase …, 2012 - Elsevier
… dl-Tyrosine and dl-Tryptophan, was carried out in different experimental conditions (ionic medium, ionic strength and temperature). The protonation of dl-Tyrosine … for the dl-Tyrosine, the …
Number of citations: 35 www.sciencedirect.com
H Stephen, C Weizmann - Journal of the Chemical Society …, 1914 - pubs.rsc.org
… The authors have applied the above method to the synthesis of dl-tyrosine and dE-3: 4-dihydroxyphenylalanine by condensing ethyl phthaliminomalonate with pmethoxybenzyl bromide …
Number of citations: 10 pubs.rsc.org
S Saha, S Ghosh, S Ghosh, T Roy, BK Dolui - Chemical Physics Letters, 2019 - Elsevier
The saturated solubilities of DL- Tyrosine, DL-Leucine, DL-Isoleucine and DL-Threonine in binary aqueous dipolar aprotic acetonitrile solvent were estimated by ‘formol titrimetry’ at …
Number of citations: 3 www.sciencedirect.com
B Khawas - … Section B: Structural Crystallography and Crystal …, 1970 - scripts.iucr.org
The Debye-Scherrer patterns of L-methionine, L-fl-phenylalanine and DL-tyrosine crystallized from aqueous solution, have been analysed. L-Methionine (2-amino-4-methylthiobutanoic …
Number of citations: 40 scripts.iucr.org
MA Vela, FR Fronczek, GW Horn… - The Journal of Organic …, 1990 - ACS Publications
The racemic 1-and 2-naphthol analogues of tyrosine,(±)-2-amino-3-(4-hydroxy-l-naphthyl) propanoic acid hydrochloride, 1, and (±)-2-amino-3-(6-hydroxy-2-naphthyl) propanoic acid …
Number of citations: 30 pubs.acs.org
C Hasselmann, G Laustriat - Photochemistry and Photobiology, 1973 - Wiley Online Library
… Abstract -The action of ultraviolet radiation on DL-phenyldanine, DL-tyrosine and L-dopa … Spectres d’absorption du photopolym5re forme par irradiation de la DL-tyrosine en atmosphtke …
Number of citations: 25 onlinelibrary.wiley.com
M Shinitzky, F Nudelman, Y Barda, R Haimovitz… - Origins of Life and …, 2002 - Springer
… Supersaturated solutions of 10 mM DL-tyrosine in water formed precipitates of predominantly D-tyrosine and DL-tyrosine, resulting in an excess of L-tyrosine in the saturated solution. …
Number of citations: 76 link.springer.com
M Fields, DE Walz, S Rothchild - Journal of the American …, 1951 - ACS Publications
The preparation of ethyl acetamidocyanoacetate (I) labeled with carbon-14 assumes special signifi-cance because of the versatility of this reagent in the synthesis of amino adds. 2 In …
Number of citations: 41 pubs.acs.org
Y Inomata, T Inomata, T Moriwaki - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
… In the present investigation, detailed assignments for the infrared absorption bands of DL-tyrosine and its six metal chelates have been made by a comparison with the results of the …
Number of citations: 27 www.journal.csj.jp

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